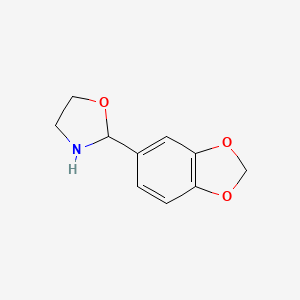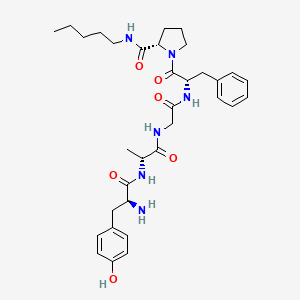
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-pentyl-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-pentyl-L-prolinamide is a complex peptide compound It is composed of several amino acids, including tyrosine, alanine, glycine, phenylalanine, and proline, with a pentyl group attached to the proline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-pentyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by a suitable protecting group, is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Repetition: Steps 1 and 2 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production may also utilize liquid-phase peptide synthesis (LPPS) for certain steps to increase efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-pentyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other residues through peptide bond formation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Coupling reagents like HBTU or DIC are used in peptide synthesis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of disulfide bonds results in free thiols.
Wissenschaftliche Forschungsanwendungen
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-pentyl-L-prolinamide has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies and in the development of new synthetic methodologies.
Biology: It serves as a tool for studying protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the design of peptide-based drugs.
Industry: It is used in the development of novel biomaterials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-pentyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-pentyl-L-prolinamide can be compared with other similar peptide compounds, such as:
L-Tyrosyl-D-alanylglycyl-D-phenylalanyl-L-methionine: This compound differs in the presence of methionine instead of proline and has different biological activities.
L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-N-methyl-L-methioninamide: This compound has a methyl group attached to the methionine residue, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the pentyl group, which can influence its biological activity and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
64492-74-6 |
|---|---|
Molekularformel |
C33H46N6O6 |
Molekulargewicht |
622.8 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-N-pentylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H46N6O6/c1-3-4-8-17-35-32(44)28-12-9-18-39(28)33(45)27(20-23-10-6-5-7-11-23)38-29(41)21-36-30(42)22(2)37-31(43)26(34)19-24-13-15-25(40)16-14-24/h5-7,10-11,13-16,22,26-28,40H,3-4,8-9,12,17-21,34H2,1-2H3,(H,35,44)(H,36,42)(H,37,43)(H,38,41)/t22-,26+,27+,28+/m1/s1 |
InChI-Schlüssel |
DGPJJGJXGJHZMO-DRBLOIPVSA-N |
Isomerische SMILES |
CCCCCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Kanonische SMILES |
CCCCCNC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


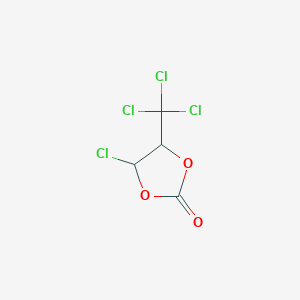
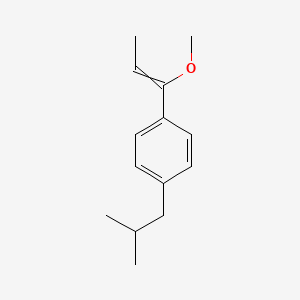
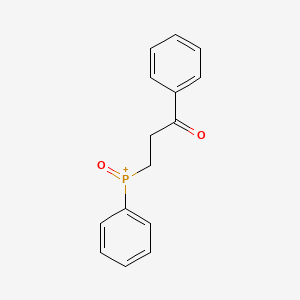

![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)

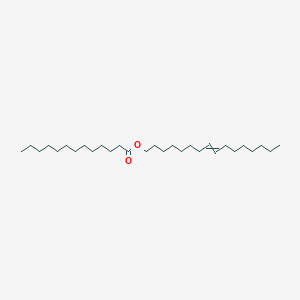
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
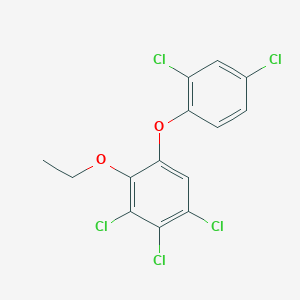
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
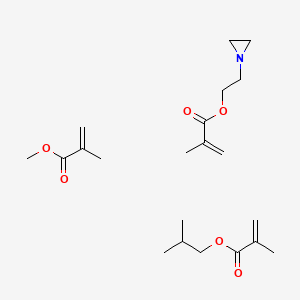
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
